2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-4-amine
Overview
Description
2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-4-amine is an organic compound with a unique structure that includes a methoxyethyl group and an isoindoline core
Mechanism of Action
Target of Action
The compound 2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-4-amine, also known as 2-(2-Methoxyethyl)isoindolin-4-amine, is a type of antisense oligonucleotide (ASO). ASOs are designed to bind to specific RNA targets. In the case of 2-(2-Methoxyethyl)isoindolin-4-amine, the primary targets are likely specific mRNA sequences . The role of these targets is to produce proteins that may be involved in disease processes .
Mode of Action
The compound interacts with its targets by hybridizing to the target complementary mRNA . This interaction may alter the site of splicing or result in RNA degradation through RNase H activity, thereby modulating the translation of proteins or eliminating toxic RNA .
Biochemical Pathways
The affected biochemical pathways involve the synthesis and degradation of specific proteins. By binding to the target mRNA, the compound can modulate the production of these proteins, affecting downstream cellular processes . The exact pathways affected would depend on the specific mRNA targets of the compound.
Pharmacokinetics
The pharmacokinetic properties of 2-(2-Methoxyethyl)isoindolin-4-amine are characterized by its absorption, distribution, metabolism, and excretion (ADME) properties . The compound is highly bound to plasma proteins, which likely prevents rapid removal by renal filtration . After administration, the compound is rapidly and extensively absorbed. Its plasma concentrations decline in a multiphasic fashion, characterized by a relatively fast initial distribution phase and then a much slower terminal elimination phase . The major elimination pathway for the compound and its metabolites is urinary excretion .
Result of Action
The molecular and cellular effects of the compound’s action involve the modulation of protein production. By binding to specific mRNA targets, the compound can decrease the production of certain proteins, potentially altering cellular functions and disease processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-4-amine typically involves the reaction of isoindoline derivatives with 2-methoxyethylamine. One common method includes the use of a palladium-catalyzed coupling reaction, where isoindoline is reacted with 2-methoxyethylamine in the presence of a palladium catalyst and a base under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted isoindoline compounds .
Scientific Research Applications
2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-methoxyethanol: A hydroxyether that is ethanol substituted by a methoxy group at position 2.
Diglyme: An organic compound with the chemical formula (CH3OCH2CH2)2O, used as a solvent.
Uniqueness
2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-4-amine is unique due to its isoindoline core and methoxyethyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-methoxyethyl)-1,3-dihydroisoindol-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-6-5-13-7-9-3-2-4-11(12)10(9)8-13/h2-4H,5-8,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOIKDHMWUEJNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C1)C(=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601229071 | |
Record name | 2,3-Dihydro-2-(2-methoxyethyl)-1H-isoindol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601229071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017388-36-1 | |
Record name | 2,3-Dihydro-2-(2-methoxyethyl)-1H-isoindol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017388-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-2-(2-methoxyethyl)-1H-isoindol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601229071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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